Benzo[d][1,3]dioxole-5-sulfonyl fluoride
Description
Properties
Molecular Formula |
C7H5FO4S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1,3-benzodioxole-5-sulfonyl fluoride |
InChI |
InChI=1S/C7H5FO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
InChI Key |
CLFBVVAGJBPTBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Palladium-Mediated Synthesis
A robust method involves the palladium-catalyzed coupling of 5-bromobenzo[d]dioxole with sulfur dioxide surrogates, followed by fluorination. The reaction proceeds via a one-pot protocol:
- Reagents :
- Conditions :
- Yield : 60% after column chromatography (30% CH₂Cl₂ in hexane).
- Characterization :
This method leverages palladium’s efficiency in C–S bond formation, with DABSO acting as a bench-stable SO₂ source. The use of NFSI ensures regioselective fluorination, avoiding overhalogenation.
Copper-Catalyzed Fluorosulfonylation of Diazonium Salts
Sandmeyer-Type Reaction with Arenediazonium Tetrafluoroborates
A copper-mediated approach converts arenediazonium salts directly into sulfonyl fluorides:
Comparative Analysis of Methods
The palladium method offers higher yields but requires elevated temperatures, whereas the copper approach operates under milder conditions with marginally lower efficiency.
Challenges and Optimization Strategies
- Byproduct Formation :
- Solvent Effects :
- Ligand Design :
- Bidentate ligands (e.g., AmPhos) improve palladium catalyst turnover in C–S coupling.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[d][1,3]dioxole-5-sulfonyl fluoride is a chemical compound with several applications in scientific research, particularly in the synthesis of other compounds .
Synthesis and Production
- One-Pot Synthesis: this compound can be synthesized using a one-pot palladium-catalyzed reaction from 5-bromobenzo[d][1,3]dioxole, DABSO, PdCl2(AmPhos)2, and NFSI .
- Deuterated Synthesis: It can also be produced through a process for synthesizing deuterated benzo[d][1,3]dioxoles, which involves specific isotopic enrichment .
Reactions
- Hydrocarboxylation: Ethenesulfonyl fluoride (ESF) can undergo a copper(II) oxide-promoted direct hydrocarboxylation using carboxylic acid as a nucleophile to synthesize 2-(fluorosulfonyl)ethyl benzoate .
Potential Applications
- Selective Serotonin Reuptake Inhibitors (SSRIs): Benzo[d][1,3]dioxole derivatives are used as selective serotonin reuptake inhibitors (SSRIs) . These compounds can be used in the treatment of conditions such as major depressive disorder, obsessive compulsive disorder, panic disorder, social anxiety disorder, generalized anxiety disorder, post-traumatic stress disorder, and premenstrual dysphoric disorder .
- Pharmacokinetic Properties: Novel isotopologues of benzo[d][1,3]dioxole substituted with deuterium exhibit unique pharmacokinetic and biopharmaceutical properties compared to non-isotopically substituted compounds . These compounds may also reduce the efficiency of benzodioxol ring cleavage by CYP2D6, decreasing the rate of clearance and increasing pharmacokinetic half-life .
- Treatment of Various Disorders: These compounds and pharmaceutical compositions have potential utility in treating depression, obsessive-compulsive disorder, generalized anxiety, post-traumatic stress, major depression, panic disorder, social phobia, premenstrual syndrome, cardiac disorders, non-cardiac chest pain, smoking cessation, reducing platelet activation states, alcoholism and alcohol dependence, psychiatric syndromes, late luteal phase dysphoric disorder, premature ejaculation, senile dementia, obesity, Parkinson's Disease, and canine affective aggression .
Mechanism of Action
The mechanism by which benzo[d][1,3]dioxole-5-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzo[d][1,3]dioxole-5-sulfonyl Chloride
Key Differences:
- Reactivity: The sulfonyl chloride exhibits higher electrophilicity, enabling rapid nucleophilic substitution (e.g., with ammonia to form sulfonamides) . In contrast, the sulfonyl fluoride is less reactive but more hydrolytically stable, favoring applications requiring prolonged stability.
- Applications: The chloride is primarily used as a synthetic intermediate for sulfonamides and sulfonate esters , while the fluoride is employed in covalent drug discovery and activity-based protein profiling .
- Safety: Both compounds pose skin and eye hazards (GHS H314, H318), but the chloride’s higher volatility may increase exposure risks .
Benzo[d][1,3]dioxole-5-sulfonamide
Key Differences:
- Reactivity: The sulfonamide (synthesized via chloride ammonolysis) is inert toward nucleophiles, making it suitable for pharmaceutical applications.
- Applications: Demonstrated in inhibiting NLRP3 inflammasome activation, a therapeutic target for neurodegenerative diseases .
- Physical Properties: Lower molecular weight (217.21 g/mol vs. fluoride’s ~204.16 g/mol) and reduced hazards compared to the chloride.
6-Methylbenzo[d][1,3]dioxole-5-sulfonyl Chloride (7b)
Key Differences:
1,3-Benzodioxole-5-carbonyl Fluoride
Key Differences:
- Functional Group: Contains a carbonyl fluoride (-COF) group instead of sulfonyl fluoride. This confers distinct reactivity (e.g., acyl transfer vs. sulfonylation) and applications in peptide chemistry .
Data Tables
Research Findings
- Sulfonyl Chlorides: Used to synthesize D2/D3 receptor ligands for neurodegenerative disease treatment .
- Sulfonamide: Tested for NLRP3 inflammasome inhibition, showing 77% yield and confirmed structure via ¹H NMR .
- Sulfonyl Fluoride: Potential utility in covalent kinase inhibitors, leveraging its balance of reactivity and stability .
Biological Activity
Benzo[d][1,3]dioxole-5-sulfonyl fluoride (BDSF) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of BDSF, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BDSF has the molecular formula and a molecular weight of 204.17 g/mol. Its structure features a benzo[d][1,3]dioxole ring with a sulfonyl fluoride group, which contributes to its reactivity and biological interactions.
Biological Activity Overview
BDSF and its derivatives have been studied for various biological activities, particularly in the context of anticancer properties. Here are some key findings:
Anticancer Activity
Recent studies have demonstrated that compounds incorporating the benzo[d][1,3]dioxole moiety exhibit significant antitumor activity. For instance, a study synthesized novel thiourea derivatives containing two benzo[d][1,3]dioxol-5-yl groups, which were tested against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that many of these compounds showed IC50 values lower than that of the reference drug doxorubicin, suggesting stronger anticancer effects:
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Thiourea Derivative 5 | 2.38 µM | 1.54 µM | 4.52 µM |
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
This indicates that BDSF derivatives could serve as promising candidates for further development in cancer therapeutics .
The anticancer mechanisms of BDSF derivatives have been investigated through various assays:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Assessment : Annexin V-FITC assays indicated that treated cells underwent apoptosis, confirming the pro-apoptotic effects of these compounds.
- Cell Cycle Analysis : Studies showed that BDSF derivatives can induce cell cycle arrest in cancer cells, further contributing to their anticancer potential.
- Mitochondrial Pathway Modulation : The compounds were shown to affect proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
Case Studies
A notable case study involved the synthesis of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives. These compounds were tested for cytotoxicity using the Sulforhodamine B (SRB) assay across multiple cancer cell lines. The study highlighted that while these compounds exhibited significant cytotoxicity against cancer cells, they showed minimal toxicity toward normal cells (IC50 > 150 µM), indicating a potential therapeutic window for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
